molecular formula C15H20O3 B135550 Amiloxate CAS No. 71617-10-2

Amiloxate

Cat. No.: B135550
CAS No.: 71617-10-2
M. Wt: 248.32 g/mol
InChI Key: UBNYRXMKIIGMKK-RMKNXTFCSA-N
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Mechanism of Action

Target of Action

Amiloxate, also known as isoamyl 4-methoxycinnamate or isoamyl p-methoxycinnamate , is primarily targeted towards ultraviolet B (UV-B) rays . UV-B rays are a part of the sun’s radiation that reaches the earth’s surface and can cause skin damage .

Mode of Action

This compound acts as a UV-B filter that selectively absorbs UV-B rays . This absorption helps to protect the skin from the harmful effects of these rays. Additionally, it is proposed that this compound mediates an antioxidant action by acting as a free radical scavenger . Free radicals are unstable molecules that can cause damage to cells in the body, and scavenging these radicals can help to prevent this damage .

Biochemical Pathways

Due to its structural similarities with cinnamic acid, it may also display the antioxidant and antimicrobial properties of cinnamic acid . Antioxidants help to protect the body’s cells from damage caused by free radicals, while antimicrobial properties can help to prevent infections .

Result of Action

The primary result of this compound’s action is the protection of the skin from the damaging effects of UV-B rays . By absorbing these rays, this compound helps to prevent sunburn and other forms of skin damage . In a mouse study, this compound exerted a dose-dependent anti-inflammatory action and inhibited edema by about 70% even at a low dose . This suggests that this compound may also have anti-inflammatory effects, which could further contribute to its protective role in the skin .

Action Environment

The action of this compound is influenced by environmental factors such as sunlight exposure. As a UV-B filter, this compound’s efficacy is directly related to the intensity of UV-B radiation in the environment .

Biochemical Analysis

Biochemical Properties

Amiloxate plays a significant role in biochemical reactions, particularly as a UV-B filter that selectively absorbs UV-B rays . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, this compound mediates an antioxidant action by acting as a free radical scavenger . This interaction helps in reducing oxidative stress and inflammation, which are crucial in preventing skin damage caused by UV radiation .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to exert a dose-dependent anti-inflammatory action and inhibit edema by about 70% even at low doses in mouse studies . Additionally, due to its structural similarities with cinnamic acid, this compound may display antioxidant and antimicrobial properties . These effects contribute to its role in protecting cells from oxidative damage and inflammation, thereby maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a UV-B filter that selectively absorbs UV-B rays . It is proposed that this compound mediates an antioxidant action by acting as a free radical scavenger . This mechanism helps in neutralizing free radicals and reducing oxidative stress, which is essential in preventing cellular damage caused by UV radiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and does not undergo significant degradation when applied to the skin . Long-term effects on cellular function have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse study, this compound exerted a dose-dependent anti-inflammatory action and inhibited edema by about 70% even at low doses . The threshold effects and potential toxic or adverse effects at high doses have not been well-documented.

Metabolic Pathways

This compound is involved in metabolic pathways related to its antioxidant and anti-inflammatory properties. It interacts with enzymes and cofactors that play a role in reducing oxidative stress and inflammation

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its application on the skin. According to in vitro studies, there was no detection of this compound undergoing skin penetration, indicating that it remains on the surface of the skin . This property is crucial for its function as a UV filter, as it needs to stay on the skin’s surface to effectively absorb UV-B rays .

Subcellular Localization

The subcellular localization of this compound is primarily on the surface of the skin, where it exerts its UV-filtering effects . There is no evidence to suggest that this compound penetrates into deeper layers of the skin or other cellular compartments . This localization is essential for its role in protecting the skin from UV radiation .

Preparation Methods

Amiloxate is synthesized through the esterification of 4-methoxycinnamic acid with isopentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Amiloxate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNYRXMKIIGMKK-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Amiloxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11207
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Mechanism of Action

Amiloxate is a UV-B filter that selectively absorbs UV-B rays. It is proposed that amiloxate mediates an antioxidant action by acting as a free radical scavenger.
Record name Amiloxate
Source DrugBank
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CAS No.

71617-10-2
Record name Amiloxate [USAN:USP:INN]
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Record name Amiloxate
Source DrugBank
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Record name 71617-10-2
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Record name Isopentyl p-methoxycinnamate
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Record name AMILOXATE
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Melting Point

< -30
Record name Amiloxate
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URL https://www.drugbank.ca/drugs/DB11207
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Amiloxate as a sunscreen agent?

A1: this compound functions as a chemical sunscreen agent by absorbing ultraviolet (UV) radiation from sunlight, specifically UVB rays. [] This absorption prevents the UV radiation from reaching the skin and causing damage. While the exact mechanism is not explicitly detailed in the provided abstracts, it likely involves the absorption of UV energy by the this compound molecule, causing excitation of its electrons. This energy is then dissipated as heat, effectively preventing the harmful UV radiation from penetrating the skin.

Q2: What are the limitations of using this compound in sunscreen formulations?

A2: While this compound provides UVB protection, it doesn't offer significant protection against UVA rays. [] Effective sunscreen formulations often require a combination of UV filters to address both UVA and UVB radiation. Additionally, the provided research highlights concerns regarding the safety of this compound and the need for further data to confirm its safety profile. [] This uncertainty led the FDA to request additional information from manufacturers regarding the safety of this compound. []

Q3: How is this compound typically quantified in sunscreen products?

A3: High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to quantify this compound and other UV filters in sunscreen products. [] This method allows for simultaneous analysis of multiple UV filters, including this compound, offering a comprehensive assessment of sunscreen composition.

Q4: What is the significance of the Sunscreen Innovation Act in the context of this compound research?

A4: The Sunscreen Innovation Act, enacted in 2014, aimed to expedite the review process for new sunscreen active ingredients by the FDA. [] this compound was one of the eight ingredients under review at the time. This Act highlights the need for a more efficient regulatory pathway for evaluating the safety and efficacy of sunscreen ingredients, including this compound, to address the public's need for safe and effective sun protection.

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